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molecular formula C6H9NO B8712071 6-Oxohexanenitrile CAS No. 3523-02-2

6-Oxohexanenitrile

Cat. No. B8712071
M. Wt: 111.14 g/mol
InChI Key: ROLXEZSIIQQWRL-UHFFFAOYSA-N
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Patent
US06121481

Procedure details

In an autoclave having a capacity of 300 ml and equipped with a sampling sluice (material HC 4) there were placed 11 g of 5-formylvaleronitrile and 3 g of Ru (3%) on Al2O3 (4 mm extrudates) under protective gas (argon). The autoclave was then sealed and 150 ml of NH3 were forced in. Thorough mixing was effected using a magnetic stirrer. After heating to 80° C. (autogenous pressure: ca. 39 bar) the mixture was kept at 80° C. for a further 2 hours and then the overall pressure was raised, with hydrogen, to 70 bar. The pressure of 70 bar was maintained by constantly forcing in more hydrogen. After 25 hours, the autoclave was depressurized and the hydrogenation effluent analyzed by gas chromatography. The products formed comprised 73% of 6-aminocapronitrile and 12% of hexamethylene diamine. The conversion was 100%.
Quantity
11 g
Type
reactant
Reaction Step One
[Compound]
Name
Ru
Quantity
3 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8])=O.[NH3:9]>[H][H]>[NH2:9][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][C:7]#[N:8].[NH2:9][CH2:1][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][NH2:8]

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C(=O)CCCCC#N
Step Two
Name
Ru
Quantity
3 g
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
reactant
Smiles
N
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a sampling sluice (material HC 4) there
CUSTOM
Type
CUSTOM
Details
The autoclave was then sealed
ADDITION
Type
ADDITION
Details
Thorough mixing
TEMPERATURE
Type
TEMPERATURE
Details
The pressure of 70 bar was maintained
WAIT
Type
WAIT
Details
After 25 hours
Duration
25 h

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCCCCCC#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 73%
Name
Type
product
Smiles
NCCCCCCN
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 12%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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